molecular formula C11H11NO4 B181989 methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate CAS No. 73219-44-0

methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No.: B181989
CAS No.: 73219-44-0
M. Wt: 221.21 g/mol
InChI Key: ZXHVFOBSOSTVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate” is a chemical compound with the empirical formula C11H10FNO4 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of potential COX-2 inhibitors involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis, resulting in the formation of [2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)CC1Oc2ccc(F)cc2NC1=O . The InChI representation is 1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) .


Chemical Reactions Analysis

The compound is involved in the synthesis of potential COX-2 inhibitors . Further details about its involvement in chemical reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 239.20 . The compound’s properties can be represented by the SMILES string COC(=O)CC1Oc2ccc(F)cc2NC1=O and the InChI representation is 1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) .

Scientific Research Applications

Methyl 2-BXA has been studied for its potential applications in a variety of areas. It has been studied as a potential drug delivery system, as it has been found to be able to penetrate cells more effectively than other compounds. It has also been studied as a potential drug design tool, as its structure is similar to that of certain drugs, allowing for potential modifications. In addition, it has been studied for its potential use in biochemistry, as it has been found to be able to bind to certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

Methyl 2-BXA has several advantages and limitations for lab experiments. One of its major advantages is that it is relatively easy to synthesize, and it is also relatively stable. Additionally, it has been found to be able to bind to certain proteins and enzymes, which makes it useful for studying certain biochemical and physiological processes. However, it is also relatively expensive, and it has a relatively short half-life, which can make it difficult to use for long-term experiments.

Future Directions

Methyl 2-BXA has a variety of potential future directions. One potential direction is to further study its potential applications in drug design, drug delivery, and biochemistry. Additionally, it could be studied further for its potential applications in gene therapy, as it has been found to be able to affect the expression of certain genes. Furthermore, it could be studied further for its potential applications in the treatment of certain diseases, as it has been found to be able to modulate the activity of certain proteins and enzymes. Finally, it could be studied further for its potential applications in the diagnosis of certain diseases, as it has been found to be able to bind to certain receptors.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 . The hazard statements include H301 - H411 . The precautionary statements include P273 - P301 + P310 .

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVFOBSOSTVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403194
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-44-0
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 76.4 g of 2-aminophenol and 68.6 g of maleic anhydride in 1 liter of methanol was stirred at room temperature. After addition of 100 ml of triethylamine, the yellow mass dissolved and the solution was heated for 7 hours at reflux temperature. The methanol was then removed by evaporation under reduced pressure, and the remaining oil was added to ice-water. The mixture was extracted with dichloromethane, and the organic extract was dried over sodium sulfate and evaporated. The remaining residue was crystallized from ethanol. In this way, 47.5 g of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate were obtained as white crystals having a melting point of 140° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.